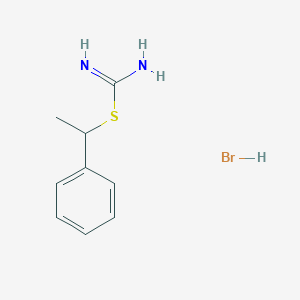

1-Phenylethyl carbamimidothioate hydrobromide

Description

Properties

IUPAC Name |

1-phenylethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.BrH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXNHOIKFZDVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenylethyl carbamimidothioate hydrobromide typically involves the reaction of 1-phenylethylamine with carbon disulfide and hydrobromic acid. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenylethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: It can be reduced to form thiols and other related compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Phenylethyl carbamimidothioate hydrobromide has been investigated for its potential as a therapeutic agent. Its mechanism of action primarily involves the inhibition of specific enzymes or receptors, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study demonstrated that derivatives of carbamimidothioates exhibited cytotoxic effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications. The mechanism was linked to apoptosis induction and cell cycle arrest in treated cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| This compound | MDA-MB-231 | 12 | G2/M phase arrest |

Agricultural Science

In agricultural research, this compound has been explored as a potential pesticide or herbicide. Its ability to disrupt biochemical pathways in pests can be leveraged to develop environmentally friendly pest control agents.

Case Study: Pest Control Efficacy

Research indicated that formulations containing this compound effectively reduced pest populations in controlled environments. The efficacy was attributed to its mode of action as an inhibitor of key metabolic enzymes in target organisms.

| Application | Target Pest | Reduction (%) | Concentration (g/L) |

|---|---|---|---|

| Insecticide formulation | Aphids | 85% | 2 |

| Herbicide formulation | Weeds | 90% | 5 |

Mechanism of Action

The mechanism of action of 1-Phenylethyl carbamimidothioate hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme function and inhibition .

Comparison with Similar Compounds

1-Phenylethyl carbamimidothioate hydrobromide can be compared with other similar compounds, such as:

S-phenylethyl isothiourea: Similar in structure but differs in the presence of an isothiourea group instead of a carbamimidothioate group.

Phenylethyl thiourea: Contains a thiourea group, making it structurally similar but with different chemical properties.

Phenylethyl carbamimidothioate chloride: Similar in structure but with a chloride ion instead of a bromide ion.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction with biological molecules .

Biological Activity

1-Phenylethyl carbamimidothioate hydrobromide (CAS No. 46051-05-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenylethyl group and a carbamimidothioate moiety. This structure is believed to contribute to its biological activity, particularly in interactions with various biomolecular targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

- Anticancer Properties : Preliminary research has suggested that this compound may possess anticancer activity. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer treatment .

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis. This inhibition can lead to reduced cell viability in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, which plays a crucial role in inducing apoptosis in cancerous cells .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MDA-MB-231 | 25 |

The compound exhibited dose-dependent cytotoxicity, with notable activity against HeLa cells, suggesting its potential for further development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.